
1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde is an organic compound with a unique structure featuring a cyclopentane ring substituted with a hydroxyl group and a formyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols, acids, or alkyl halides
Major Products Formed:
Oxidation: 1-Hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid
Reduction: 1-Hydroxy-2,2-dimethylcyclopentanol
Substitution: Esters or ethers depending on the reagents used
Applications De Recherche Scientifique
1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: It may be explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in nucleophilic addition and oxidation-reduction reactions. The hydroxyl group can also engage in hydrogen bonding and substitution reactions, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
2,2-Dimethylcyclopentanol: Lacks the aldehyde group, making it less reactive in certain oxidation reactions.
1-Hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
2,2-Dimethylcyclopentanone: Contains a ketone group instead of an aldehyde, affecting its reactivity and chemical behavior.
Uniqueness: 1-Hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-hydroxy-2,2-dimethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-3-5-8(7,10)6-9/h6,10H,3-5H2,1-2H3 |
Clé InChI |
ANSJNDLYNYPUOL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1(C=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)

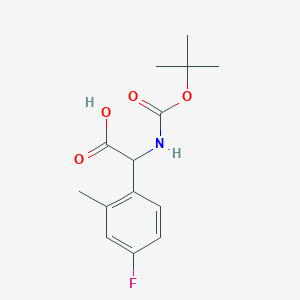
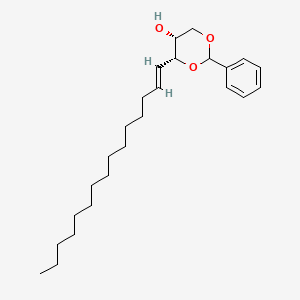
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)

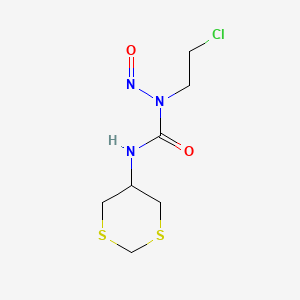
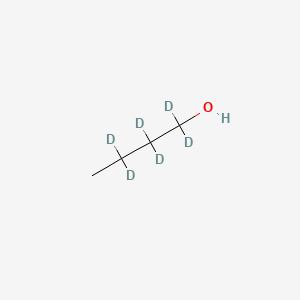
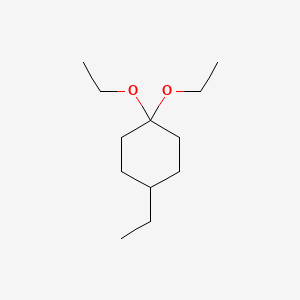
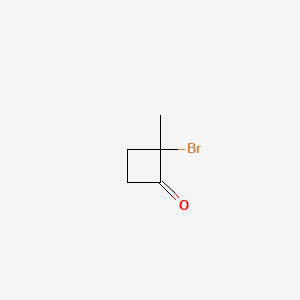

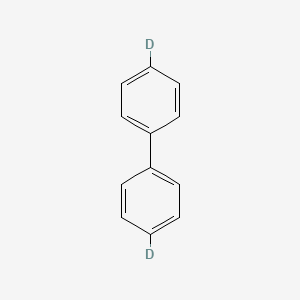
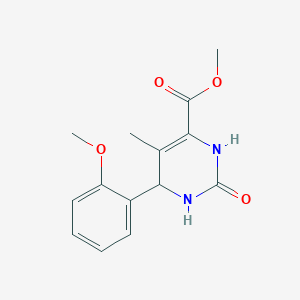
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
